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Compound of Interest

Compound Name: Oct-7-ynamide

Cat. No.: B15167693

This method provides a direct route to substituted imidazolidines through a copper-catalyzed
reaction between aziridines and imines. The reaction proceeds via a formal [3+2] cycloaddition,
offering a straightforward approach to this important heterocyclic core.
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Experimental Protocol

To a dried Schlenk tube, aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.),
copper(l) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2
mg, 0.020 mmol, 10 mol%) are added with a stirring bar.[1] The tube is then filled with nitrogen,
and toluene (0.5 mL) is added. The reaction mixture is stirred at 120 °C for 20 hours.[1] After

completion, the reaction is cooled to room temperature, and the solvent is removed under

reduced pressure. The residue is purified by column chromatography on silica gel to afford the

desired imidazolidine product.

Reaction Pathway
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Copper-Catalyzed Imidazolidine Synthesis
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Caption: Copper-Catalyzed Imidazolidine Synthesis Pathway.

Two-Pot Synthesis of Dihydropyridinones via
Amidoallylation and Ring-Closing Metathesis
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This strategy offers a rapid and protecting-group-free route to dihydropyridinones. The
synthesis involves a one-pot, three-component amidoallylation to form a diene intermediate,
followed by a ring-closing metathesis step.

Suantitative [
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Experimental Protocols

Pot 1: Amidoallylation for Diene Synthesis To a solution of the aldehyde (1.0 equiv.) in
dichloromethane, acrylamide (1.1 equiv.) and triflic acid (0.1 equiv.) are added, and the mixture
is stirred at room temperature until imine formation is complete (monitored by TLC).
Allyltrimethylsilane (1.5 equiv.) is then added, and the reaction is stirred until the consumption
of the imine. The reaction is quenched with saturated aqueous sodium bicarbonate, and the
organic layer is separated, dried over magnesium sulfate, and concentrated to give the crude
diene, which is used in the next step without further purification.

Pot 2: Ring-Closing Metathesis The crude diene from the first step is dissolved in
dichloromethane, and Grubbs' first-generation catalyst (5 mol%) is added. The reaction mixture
is stirred at room temperature until the starting material is consumed (monitored by TLC). The
solvent is then removed under reduced pressure, and the residue is purified by column
chromatography on silica gel to afford the dihydropyridinone.

Experimental Workflow
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Two-Pot Dihydropyridinone Synthesis
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Caption: Workflow for the Two-Pot Synthesis of Dihydropyridinones.
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Electrochemical Intramolecular C-H Amination for N-
Heterocycle Synthesis

Electrosynthesis presents a green and efficient alternative for the construction of N-
heterocycles via intramolecular C-H amination. This method avoids the use of external
chemical oxidants by employing an electric current to facilitate the cyclization.
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Experimental Protocol

The electrochemical C-H amination is carried out in an undivided cell equipped with a
reticulated vitreous carbon (RVC) anode and a platinum cathode. The substrate (0.2 mmol) is
dissolved in a mixed solvent of N,N-dimethylacetamide (DMAc) and 1,1,1,3,3,3-hexafluoro-2-
propanol (HFIP).[2] A constant current is applied to the cell, and the reaction is monitored by
TLC. Upon completion, the solvent is evaporated, and the residue is purified by column
chromatography to yield the N-heterocyclic product.

Plausible Mechanism
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Electrochemical Intramolecular C-H Amination
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Biginelli Reaction Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Copper-Catalyzed [3+2] Cycloaddition of Aziridines and
Imines for Imidazolidine Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15167693#alternative-synthetic-routes-to-
heterocycles-not-using-ynamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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